molecular formula C23H33NO B092090 Evocarpine CAS No. 15266-38-3

Evocarpine

Cat. No.: B092090
CAS No.: 15266-38-3
M. Wt: 339.5 g/mol
InChI Key: HWFYWIVOYBPLQU-SREVYHEPSA-N
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Mechanism of Action

Target of Action

Evocarpine, a quinolone alkaloid isolated from Evodiae fructus, primarily targets voltage-dependent calcium channels . These channels play a crucial role in regulating the influx of calcium ions (Ca2+) into cells, which is essential for various cellular functions such as muscle contraction, neurotransmitter release, and cell growth.

Mode of Action

This compound interacts with its targets by inhibiting Ca2+ influx through voltage-dependent calcium channels . This interaction results in a decrease in intracellular calcium levels, thereby affecting the processes that rely on calcium signaling.

Biochemical Pathways

The inhibition of Ca2+ influx by this compound affects several biochemical pathways. For instance, it can inhibit the sustained contraction induced by high potassium levels in a concentration-dependent manner . .

Result of Action

This compound has been found to induce apoptotic cell death in promyelocytic leukaemia HL‐60 cells in a dose- and time-dependent manner . Additionally, it exhibits antimycobacterial activity , suggesting a potential role in combating bacterial infections.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. Specific details on how these factors affect this compound’s action are currently lacking in the literature

Biochemical Analysis

Biochemical Properties

Evocarpine plays a significant role in biochemical reactions, particularly those involving calcium ions. It inhibits Ca2+ influx through voltage-dependent calcium channels . This interaction with calcium channels suggests that this compound may interact with proteins and enzymes involved in calcium signaling.

Cellular Effects

This compound has been found to induce apoptotic cell death in promyelocytic leukaemia HL‐60 cells in a dose- and time-dependent manner . This suggests that this compound can influence cell function and may have an impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with voltage-dependent calcium channels, leading to the inhibition of Ca2+ influx . This can result in changes in gene expression and may involve binding interactions with biomolecules, enzyme inhibition or activation.

Temporal Effects in Laboratory Settings

Its ability to induce apoptotic cell death in a time-dependent manner suggests that it may have long-term effects on cellular function .

Metabolic Pathways

It is known that this compound can be metabolized into EVCA in rats . This suggests that this compound may interact with enzymes or cofactors involved in its metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: Evocarpine can be synthesized through several chemical routes. One common method involves the extraction of the compound from the Evodiae fruit, followed by purification processes . The synthetic route typically involves the use of solvents like dimethyl sulfoxide (DMSO) and various reaction conditions to achieve the desired purity and yield .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from natural sources, followed by chemical synthesis to enhance yield and purity. The process includes steps such as solvent extraction, crystallization, and chromatography .

Chemical Reactions Analysis

Types of Reactions: Evocarpine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various quinolone derivatives with modified biological activities .

Scientific Research Applications

Evocarpine has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific inhibition of calcium ion influx and its potent antimycobacterial activity. Its distinct quinolone structure also sets it apart from other similar compounds .

Properties

IUPAC Name

1-methyl-2-[(Z)-tridec-8-enyl]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-16-20-19-23(25)21-17-14-15-18-22(21)24(20)2/h6-7,14-15,17-19H,3-5,8-13,16H2,1-2H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFYWIVOYBPLQU-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCCC1=CC(=O)C2=CC=CC=C2N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15266-38-3
Record name Evocarpine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15266-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: While the exact mechanism is still under investigation, research suggests that evocarpine's vasorelaxant properties might involve a combination of factors, including interactions with calcium channels and potential modulation of nitric oxide pathways. Further research is needed to fully elucidate the precise mechanism of action. []

A: this compound has the molecular formula C\u2082\u2081H\u2082\u2089NO and a molecular weight of 311.48 g/mol. [, ]

A: Yes, this compound's structure has been confirmed using various spectroscopic techniques, including mass spectrometry (MS), and nuclear magnetic resonance (1H NMR and 13C NMR). These techniques provide detailed information about the compound's molecular structure and are crucial for its identification and characterization. []

ANone: The provided research papers primarily focus on the pharmacological aspects of this compound. Information regarding its material compatibility and stability under various conditions is limited in these studies.

ANone: The available research primarily focuses on the biological activity and pharmacological potential of this compound. There is limited information available regarding any catalytic properties it may possess.

A: Research suggests that this compound, with a 13-carbon alkenyl chain substituent at position-2 of the quinolone ring, exhibits the most potent activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to other quinolone alkaloids isolated from Fructus Euodiae. This finding highlights the importance of the alkenyl chain length in influencing the antibacterial activity of this compound and its derivatives. []

A: Studies indicate that the traditional hot water washing process used to process Euodiae Fructus can impact the content of this compound. While some studies suggest that this compound content might increase after processing [, ], others have observed fluctuations in its levels. Further research is needed to determine the optimal processing conditions that preserve this compound content while reducing potential toxicity. [, ]

ANone: The provided literature focuses primarily on the scientific aspects of this compound. Information regarding specific SHE regulations related to its research, production, or use requires further investigation and consultation with relevant regulatory bodies.

A: Following intravenous administration in rats, this compound is primarily metabolized into 5-(1,4-dihydro-1-methyl-4-oxo-2-quinolin-2-yl) pentanoic acid (EVCA). The metabolic ratio of this compound to EVCA is approximately 15.4%. []

A: ** Yes, studies have shown that the proportion of Evodiae Fructus and Coptidis Rhizoma in Zuojin and Fan-Zuojin formulas can significantly influence the absorption and elimination of this compound. Specifically, the high content of Coptidis Rhizoma alkaloids in the Zuojin formula can delay the time to reach maximum concentration (Tmax) and increase the absorption and systemic exposure of this compound, leading to a double-peak phenomenon in its plasma concentration-time curve. Conversely, the Fan-Zuojin formula, with a higher proportion of Evodiae Fructus, promotes faster absorption and elimination of this compound, resulting in a two-compartment model pharmacokinetic profile. []

A: Studies in rats have shown that this compound, particularly when administered as part of the traditional Chinese medicine Goshuyu-to or as an isolated compound, can prevent the decrease in body temperature induced by chlorpromazine. This body temperature retaining effect is primarily attributed to this compound among the tested alkaloids. []

A: While not extensively studied, there is evidence suggesting that this compound might have anti-inflammatory properties. For instance, it has been shown to suppress inflammatory responses in human keratinocyte (HaCaT) cells. Furthermore, Evodiae Fructus extract, which contains this compound, has demonstrated efficacy in improving house dust mite-induced atopic dermatitis in NC/Nga mice, suggesting potential benefits in managing inflammatory skin conditions. []

A: While specific resistance mechanisms to this compound haven't been extensively studied, it's known that bacterial efflux pumps can impact the susceptibility of Campylobacter jejuni to this compound and other quinolone alkaloids. For example, a C. jejuni mutant lacking the CmeB efflux pump was found to be more susceptible to this compound, suggesting a role of efflux pumps in modulating its antibacterial effects. []

A: Yes, research indicates that indoloquinazoline alkaloids, also found in Evodia rutaecarpa, can exhibit antagonistic effects on the antimycobacterial activity of this compound. This finding highlights the importance of considering the potential interactions between different constituents when evaluating the overall efficacy of plant extracts or multi-component traditional medicines. []

A: Research suggests that this compound, along with other quinolone alkaloids from Euodia rutaecarpa, might contribute to the herb's potential hepatotoxicity. Studies employing spectrum-toxicity relationship analysis and animal models have identified this compound as one of the potential hepatotoxic components in Euodia rutaecarpa extracts. [, ]

ANone: The provided research papers primarily focus on the pharmacological and phytochemical aspects of this compound and related compounds from Euodia rutaecarpa. Information regarding drug delivery, biomarkers, analytical method validation, environmental impact, and other related topics is limited in these studies. Further research and development are necessary to explore these aspects comprehensively.

A: Evodia rutaecarpa, also known as "WuChu-Yu," has a long history of use in traditional Chinese medicine, dating back centuries. It is traditionally used to treat various ailments, including gastrointestinal disorders, headache, amenorrhea, and postpartum hemorrhage. []

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